4-bromo-2-chloro-6-{(E)-[(3-methylphenyl)imino]methyl}phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-CHLORO-6-{[(3-METHYLPHENYL)IMINO]METHYL}PHENOL typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific details on industrial production methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-CHLORO-6-{[(3-METHYLPHENYL)IMINO]METHYL}PHENOL can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
4-BROMO-2-CHLORO-6-{[(3-METHYLPHENYL)IMINO]METHYL}PHENOL has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Employed in biochemical assays and proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-BROMO-2-CHLORO-6-{[(3-METHYLPHENYL)IMINO]METHYL}PHENOL involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylphenol: Similar in structure but lacks the imino and chloro substituents.
4-Bromo-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol: A closely related compound with a similar structure and molecular formula.
Uniqueness
4-BROMO-2-CHLORO-6-{[(3-METHYLPHENYL)IMINO]METHYL}PHENOL is unique due to its specific combination of bromine, chlorine, and imino substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications, particularly in the study of protein interactions and biochemical pathways.
Properties
Molecular Formula |
C14H11BrClNO |
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Molecular Weight |
324.60 g/mol |
IUPAC Name |
4-bromo-2-chloro-6-[(3-methylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H11BrClNO/c1-9-3-2-4-12(5-9)17-8-10-6-11(15)7-13(16)14(10)18/h2-8,18H,1H3 |
InChI Key |
YLCMSTCJJFKXLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=CC2=C(C(=CC(=C2)Br)Cl)O |
Origin of Product |
United States |
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